molecular formula C41H80NO8P B1504375 2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate CAS No. 383907-18-4

2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate

Cat. No. B1504375
CAS RN: 383907-18-4
M. Wt: 746 g/mol
InChI Key: JQKOHRZNEOQNJE-DJEJVYNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contains ~50% plasmalogen ether lipid
1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 36:1 zwitterion obtained by transfer of a proton from the amino to the phosphate group of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine.

Scientific Research Applications

Phosphonates in Medicinal Chemistry

Phosphonates, characterized by their non-hydrolyzable phosphate mimics, play a crucial role in inhibiting enzymes that utilize phosphates as substrates. This property is leveraged in designing drugs against viral infections and parasitic diseases. Acyclic nucleoside phosphonates (ANPs) and their derivatives, for example, have shown significant potential as antiviral agents. These compounds, when transformed into prodrugs, exhibit promising pharmacokinetics and bioavailability, making them strong candidates for treating a range of viral infections (Krečmerová et al., 2022).

Prodrug Strategies for Enhanced Drug Delivery

Prodrug strategies are employed to improve the solubility, stability, and bioavailability of drugs. By attaching various ester groups to the phosphonate backbone, researchers have been able to create compounds that are more readily absorbed by the body, thereby enhancing the efficacy of the drug. This approach has been particularly useful in the development of treatments for HIV, where 5'-O-ester prodrugs of antiretroviral agents have shown improved anti-HIV activity and better pharmacokinetic profiles (Parang et al., 2000).

Antioxidant Properties and Protective Effects

Certain derivatives of phosphonates exhibit remarkable antioxidant characteristics, offering protection against oxidative stress. For instance, the introduction of specific groups to the phosphonate structure has led to compounds that can efficiently quench peroxyl radicals and offer protection against oxidative damage. This has implications for developing treatments that mitigate oxidative stress-related diseases (Johansson et al., 2010).

Environmental Impacts and Health Risks

The widespread use of phosphonates and their derivatives in flame retardants and plasticizers has raised concerns about their environmental impact and potential health risks. Studies have found that these compounds are ubiquitous in indoor environments and may be associated with respiratory and skin allergies. Investigating the levels of these compounds in indoor dust and their correlation with health issues is crucial for assessing their safety and developing regulations to protect public health (Araki et al., 2014).

properties

IUPAC Name

2-azaniumylethyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18-/t39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKOHRZNEOQNJE-DJEJVYNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677073
Record name 2-Azaniumylethyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate

CAS RN

383907-18-4, 6418-95-7
Record name 2-Azaniumylethyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PE(18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate
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2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate

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